molecular formula C22H23N3O3 B2871853 5-(azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931318-03-5

5-(azepan-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2871853
CAS No.: 931318-03-5
M. Wt: 377.444
InChI Key: GVIOCZSDKINFPP-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole-4-carbonitrile derivative featuring an azepan-1-yl (7-membered cyclic amine) substituent at position 5 and a 3-methylphenoxymethyl-functionalized furan-2-yl group at position 2. Its molecular formula is C22H23N3O3, with a molecular weight of 377.44 g/mol . The compound is structurally characterized by:

  • Oxazole-carbonitrile core: A rigid heterocyclic scaffold with electron-withdrawing cyano and electron-donating amine groups, enabling diverse reactivity.

Its synthesis likely involves nucleophilic substitution or cyclization reactions, as inferred from analogous compounds in and .

Properties

IUPAC Name

5-(azepan-1-yl)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-7-6-8-17(13-16)26-15-18-9-10-20(27-18)21-24-19(14-23)22(28-21)25-11-4-2-3-5-12-25/h6-10,13H,2-5,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIOCZSDKINFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations in the Amine Group

The azepan-1-yl group distinguishes this compound from analogs with smaller cyclic amines:

Compound ID Amine Substituent Molecular Weight (g/mol) Key Properties/Implications
Target Compound Azepan-1-yl (7-membered) 377.44 Enhanced flexibility; moderate solubility
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile Pyrrolidin-1-yl (5-membered) 349.39 Higher rigidity; increased metabolic stability
2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile Piperidin-1-yl (6-membered) 377.44 Intermediate flexibility; improved binding affinity

Key Findings :

  • Larger amine rings (e.g., azepane) may improve solubility due to increased polarity but reduce metabolic stability compared to pyrrolidine .
  • Piperidine analogs (6-membered) exhibit comparable molecular weights to the target compound, suggesting similar pharmacokinetic profiles .

Phenoxy Group Modifications

Variations in the phenoxy substituent influence electronic and steric effects:

Compound ID Phenoxy Substituent Molecular Weight (g/mol) Key Properties/Implications
Target Compound 3-Methylphenoxy 377.44 Moderate lipophilicity; steric hindrance
2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile 3,4-Dimethylphenoxy 363.41 Increased steric bulk; reduced solubility
5-(azepan-1-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile 2,5-Dimethylphenoxy 391.47 Enhanced π-π interactions; higher melting point

Key Findings :

  • Methyl groups at the 3-position (target compound) balance lipophilicity and solubility.

Core Scaffold Comparisons

The oxazole-4-carbonitrile core is shared with compounds in , and 17, but substituent diversity leads to distinct properties:

Compound ID (Source) Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance
Target Compound 1,3-Oxazole-4-carbonitrile Azepan-1-yl, 3-methylphenoxymethyl-furan 377.44 Potential kinase inhibition or antimicrobial activity
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 1,3-Oxazole-4-carbonitrile Fluorophenyl, piperazinyl-carbonyl 409.41 Enhanced metabolic resistance due to fluorine
5-(benzylamino)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile 1,3-Oxazole-4-carbonitrile Benzylamino, 2-methylphenoxymethyl-furan 377.42 Improved membrane permeability

Key Findings :

  • Fluorine-substituted analogs () exhibit higher metabolic stability but lower solubility .
  • Benzylamino groups () enhance lipophilicity, favoring blood-brain barrier penetration .

Key Findings :

  • High yields (~70%) are achievable for oxazole-carbonitrile derivatives, suggesting scalable synthesis .

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